REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[O:11]CC=C)[CH:6]=[O:7].[OH-].[Na+].[C:17]1(C)[CH:22]=C(C)C=C(C)[CH:18]=1>>[CH2:22]([C:9]1[CH:8]=[C:5]([CH:4]=[C:3]([O:2][CH3:1])[C:10]=1[OH:11])[CH:6]=[O:7])[CH:17]=[CH2:18] |f:1.2|
|
Name
|
|
Quantity
|
19.7 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=O)C=CC1OCC=C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After cooling
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Type
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WASH
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Details
|
The aqueous phase was washed two times with diethyl ether
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Type
|
EXTRACTION
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Details
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extracted with ethyl acetate
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Type
|
CUSTOM
|
Details
|
After drying
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Type
|
CONCENTRATION
|
Details
|
concentrating the organic phase, there
|
Type
|
CUSTOM
|
Details
|
that crystallized
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Name
|
|
Type
|
|
Smiles
|
C(C=C)C=1C=C(C=O)C=C(C1O)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |